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Compound of Interest

Compound Name:
4-Methoxy-2-methylpyrimidin-5-

amine

Cat. No.: B1591571 Get Quote

An In-depth Technical Guide to 4-Methoxy-2-methylpyrimidin-5-amine: Properties,

Synthesis, and Applications

Introduction
4-Methoxy-2-methylpyrimidin-5-amine, identified by its CAS Number 53135-45-8, is a

substituted pyrimidine derivative of significant interest in synthetic chemistry. With the

molecular formula C₆H₉N₃O, this compound serves as a crucial building block, or intermediate,

in the production of high-value chemical entities, particularly within the pharmaceutical and

agrochemical industries.[1] Its structural arrangement, featuring an electron-rich aromatic

amine adjacent to a methoxy group on an electron-deficient pyrimidine core, imparts a unique

reactivity profile that is leveraged in the synthesis of complex molecules. This guide provides a

comprehensive overview of its chemical properties, outlines a plausible synthetic pathway,

details its reactivity, and explores its primary applications, offering a technical resource for

researchers and drug development professionals.

Physicochemical and Structural Properties
The compound's utility is underpinned by its distinct physical and chemical characteristics. It is

a solid at room temperature with a defined melting point, indicating a stable crystalline

structure. The predicted pKa suggests it is a weak base, a typical characteristic of aromatic

amines where the lone pair on the nitrogen is delocalized into the pyrimidine ring.
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Diagram 1: Molecular Structure of 4-Methoxy-2-methylpyrimidin-5-amine

Table 1: Physicochemical Properties of 4-Methoxy-2-methylpyrimidin-5-amine

Property Value Source

CAS Number 53135-45-8 [1][2]

Molecular Formula C₆H₉N₃O [1]

Molecular Weight 139.16 g/mol [1][2]

Melting Point 55-57 °C [1]

Boiling Point 253.3 °C at 760 mmHg [1]

Density 1.174 g/cm³ [1]

Flash Point 107 °C [1]

pKa (Predicted) 4.67 ± 0.29 [1]

Appearance Data not available [1]

Solubility Data not available [1]

| Storage | Keep in dark place, Inert atmosphere, Room temperature |[1] |

Spectroscopic Characterization
While specific, experimentally-derived spectra for 4-Methoxy-2-methylpyrimidin-5-amine are

not readily available in public databases, its structure allows for a reliable prediction of its key

spectroscopic features.

¹H NMR Spectroscopy (Predicted):

Pyrimidine Proton (H6): A singlet is expected around δ 7.5-8.0 ppm. The exact shift is

influenced by the adjacent electron-donating groups.

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H is predicted to appear around

δ 3.9-4.1 ppm.
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Amine Protons (-NH₂): A broad singlet integrating to 2H would likely be observed between

δ 3.5-5.0 ppm. Its chemical shift and broadness are highly dependent on solvent and

concentration.

Methyl Protons (-CH₃): A singlet integrating to 3H is expected around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy (Predicted):

Pyrimidine Carbons: Four distinct signals are expected for the pyrimidine ring carbons.

The carbon bearing the methoxy group (C4) would be highly deshielded (δ > 160 ppm).

The carbon attached to the amino group (C5) would appear around δ 120-130 ppm. C2

and C6 would also have distinct shifts, typically in the range of δ 150-160 ppm.

Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.

Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy:

N-H Stretching: Two characteristic sharp peaks for the primary amine are expected in the

3300-3500 cm⁻¹ region.

C-H Stretching: Signals for aromatic and aliphatic C-H bonds would appear just above and

below 3000 cm⁻¹, respectively.

C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1500-

1650 cm⁻¹ region.

C-O Stretching: A strong signal for the aryl ether C-O bond is expected around 1200-1250

cm⁻¹.

Mass Spectrometry:

The molecular ion peak (M⁺) would be observed at m/z = 139. Subsequent fragmentation

would likely involve the loss of methyl (-15) or methoxy (-31) radicals.

Synthesis Methodology
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A definitive, published step-by-step protocol for the direct synthesis of 4-Methoxy-2-
methylpyrimidin-5-amine is not prominent in the reviewed literature. However, based on

established pyrimidine chemistry, a plausible and efficient synthetic route can be designed. A

common strategy involves the construction of the substituted pyrimidine ring or the modification

of a pre-existing one. One logical approach starts from a dichlorinated pyrimidine precursor,

followed by sequential nucleophilic aromatic substitution reactions.

Diagram 2: Plausible Synthetic Workflow

4,6-dichloro-2-methyl
-5-nitropyrimidine

Selective Methoxylation
(NaOMe, MeOH, low temp.)

4-chloro-6-methoxy-2-methyl
-5-nitropyrimidine

Nitro Group Reduction
(e.g., H₂, Pd/C or SnCl₂)

4-Methoxy-2-methyl
-pyrimidin-5-amine

Click to download full resolution via product page

Experimental Protocol: A Plausible Two-Step Synthesis
This protocol is a representative example based on analogous reactions in pyrimidine

chemistry. Optimization of temperature, reaction time, and stoichiometry would be required for

validation.

Step 1: Selective Monomethoxylation of 4,6-dichloro-2-methyl-5-nitropyrimidine

Causality: The two chlorine atoms at positions 4 and 6 are activated towards nucleophilic

substitution by the electron-withdrawing nitro group at C5. By carefully controlling the

stoichiometry (using one equivalent of sodium methoxide) and maintaining a low

temperature, selective monosubstitution can be favored over disubstitution.

Procedure:

To a stirred solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (1.0 eq) in anhydrous

methanol (MeOH) at 0 °C under an inert nitrogen atmosphere, add a solution of sodium

methoxide (1.0 eq) in MeOH dropwise over 30 minutes.

Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the consumption of the starting

material by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure to yield crude 4-chloro-6-methoxy-2-

methyl-5-nitropyrimidine.

Purify the crude product via column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

Causality: The nitro group is readily reduced to a primary amine using standard catalytic

hydrogenation or chemical reducing agents. Catalytic hydrogenation with palladium on

carbon (Pd/C) is a clean and efficient method for this transformation.

Procedure:

Dissolve the 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine (1.0 eq) from Step 1 in a

suitable solvent such as ethanol or ethyl acetate.

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr

hydrogenator) and stir vigorously at room temperature.

Monitor the reaction progress by TLC until the starting material is fully consumed.

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the

Pd/C catalyst.

Rinse the Celite pad with the reaction solvent.

Concentrate the filtrate under reduced pressure to yield 4-Methoxy-2-methylpyrimidin-5-
amine. The product can be further purified by recrystallization if necessary.

Chemical Reactivity and Derivatization
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The reactivity of 4-Methoxy-2-methylpyrimidin-5-amine is dominated by the nucleophilic

character of the 5-amino group and the electronic properties of the substituted pyrimidine ring.

Nucleophilicity of the Amino Group: The primary amine at the C5 position is the principal site

for derivatization. It can readily react with a wide range of electrophiles, including acyl

chlorides, isocyanates, and sulfonyl chlorides, to form amides, ureas, and sulfonamides,

respectively. This reactivity is central to its role as a synthetic intermediate.

The Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient. However, it is

substituted with three electron-donating groups (EDGs): an amino (-NH₂), a methoxy (-

OCH₃), and a methyl (-CH₃). These groups increase the electron density of the ring, making

it less susceptible to nucleophilic attack than an unsubstituted pyrimidine, but they also

activate the ring towards electrophilic aromatic substitution, although such reactions are less

common for pyrimidines.

Key Application in Derivatization: Synthesis of
Moxonidine
A prominent example showcasing the utility of the aminopyrimidine scaffold is in the synthesis

of the antihypertensive drug Moxonidine. While many patented routes start from a dichlorinated

precursor[3][4], the core reaction involves the formation of a complex guanidine-like linkage at

the 5-amino position. 4-Methoxy-2-methylpyrimidin-5-amine is a key precursor in the

synthesis of Moxonidine and its metabolites.[5][6] The synthesis of Moxonidine involves the

reaction of a pyrimidine amine with an imidazoline derivative.

Diagram 3: Derivatization to form the core of Moxonidine

4-Chloro-6-methoxy-2-methyl-
pyrimidin-5-amine

Moxonidine
(4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)
-6-methoxy-2-methylpyrimidin-5-amine)

Coupling Reaction

+

Coupling Reaction

2-Imidazoline
Derivative

(e.g., with a leaving group)

Coupling Reaction
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Applications in Drug Discovery and Agrochemicals
The substituted aminopyrimidine motif is a privileged scaffold in medicinal chemistry and

agrochemical research.

Pharmaceuticals: 4-Methoxy-2-methylpyrimidin-5-amine is a valuable intermediate for

creating libraries of compounds for screening.[1] Its derivatives are investigated for various

therapeutic properties. The most notable application is in the synthesis of Moxonidine, a

centrally acting antihypertensive agent.[4][7] The structure is also a component of molecules

designed as inhibitors for enzymes like histone methyltransferase EZH2, which are targets in

cancer therapy.[8]

Agrochemicals: In the agrochemical sector, this compound serves as a building block for

designing new pesticides and herbicides. The pyrimidine core is present in many commercial

agrochemicals, and modifying the substitution pattern allows for the fine-tuning of biological

activity and selectivity.[1]

Safety and Handling
According to available Safety Data Sheets (SDS), 4-Methoxy-2-methylpyrimidin-5-amine is

classified as a hazardous chemical.

Hazards:

Harmful if swallowed (Acute toxicity, oral, Category 4).

Causes skin irritation (Category 2).

Causes serious eye irritation (Category 2A).

May cause respiratory irritation (Specific target organ toxicity, single exposure, Category

3).

Precautionary Measures:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1591571?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591571?utm_src=pdf-body
https://www.lookchem.com/404.htm
https://patents.google.com/patent/WO2014037391A1/en
https://patents.google.com/patent/DE102012215896A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC5451150/
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b1591571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing

dust, fumes, or vapors. Avoid contact with skin and eyes.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical

safety goggles, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert

atmosphere.[1]

First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled,

move to fresh air. If swallowed, seek immediate medical attention.

Conclusion
4-Methoxy-2-methylpyrimidin-5-amine is a versatile and valuable chemical intermediate. Its

well-defined physicochemical properties, coupled with the strategic reactivity of its primary

amino group, make it a cornerstone for the synthesis of a range of target molecules in the

pharmaceutical and agrochemical fields. While detailed experimental data on its synthesis and

spectroscopy are not widely disseminated, its chemical nature can be reliably understood

through the principles of organic chemistry, enabling its effective use in research and

development. Proper adherence to safety protocols is essential when handling this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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